molecular formula C24H20O4Si B073000 Tetraphenoxysilane CAS No. 1174-72-7

Tetraphenoxysilane

Cat. No.: B073000
CAS No.: 1174-72-7
M. Wt: 400.5 g/mol
InChI Key: ADLSSRLDGACTEX-UHFFFAOYSA-N
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Description

It is a white powder or light pink chunky solid that is insoluble in water . This compound is primarily used in the synthesis of other organosilicon compounds and has various applications in scientific research and industry.

Scientific Research Applications

Tetraphenoxysilane has several applications in scientific research, including:

Safety and Hazards

Exposure to Tetraphenoxysilane may cause irritation of the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Preparation Methods

Tetraphenoxysilane can be synthesized through the reaction of phenol with silicon tetrachloride. The reaction typically proceeds as follows:

4C6H5OH+SiCl4(C6H5O)4Si+4HCl4 \text{C}_6\text{H}_5\text{OH} + \text{SiCl}_4 \rightarrow (\text{C}_6\text{H}_5\text{O})_4\text{Si} + 4 \text{HCl} 4C6​H5​OH+SiCl4​→(C6​H5​O)4​Si+4HCl

This reaction requires anhydrous conditions and is usually carried out in the presence of a base to neutralize the hydrochloric acid produced . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Tetraphenoxysilane undergoes various chemical reactions, including:

Common reagents used in these reactions include water, strong oxidizers, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Tetraphenoxysilane can be compared with other similar compounds such as:

This compound is unique due to its specific phenoxy groups, which impart distinct chemical properties and reactivity compared to other organosilicon compounds.

Properties

IUPAC Name

tetraphenyl silicate
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InChI

InChI=1S/C24H20O4Si/c1-5-13-21(14-6-1)25-29(26-22-15-7-2-8-16-22,27-23-17-9-3-10-18-23)28-24-19-11-4-12-20-24/h1-20H
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InChI Key

ADLSSRLDGACTEX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)O[Si](OC2=CC=CC=C2)(OC3=CC=CC=C3)OC4=CC=CC=C4
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Molecular Formula

C24H20O4Si
Record name TETRAPHENOXYSILANE
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DSSTOX Substance ID

DTXSID0026129
Record name Tetraphenoxysilane
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Molecular Weight

400.5 g/mol
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Physical Description

Tetraphenoxysilane appears as white powder or light pink chunky solid. (NTP, 1992)
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Boiling Point

784 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 230 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992)
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Density

1.141 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Density

greater than 1 (NTP, 1992) (Relative to Air)
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Vapor Pressure

0.975 mmHg (NTP, 1992)
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CAS No.

1174-72-7
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Melting Point

118 to 120 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of Tetraphenoxysilane impact its hydrolysis rate?

A2: The structure of tetraaryloxy- and alkoxysilanes significantly affects their hydrolysis rates. [] this compound, with its four phenoxy groups, exhibits a rapid hydrolysis rate. In contrast, tetra(2-ethylhexoxy)silane hydrolyzes at a slower rate. Branched tetrapentoxysilanes demonstrate even slower hydrolysis rates. [] This suggests that steric hindrance imposed by bulky substituents like 2-ethylhexyl and branched pentoxy groups likely hinders the approach of water molecules, thereby slowing down the hydrolysis process.

Q2: Can this compound be used to create protective coatings, and if so, how?

A3: Yes, this compound can be copolymerized with p,p(1)-biphenol to create resins suitable for protective coatings. [] These resins are advantageous because they are highly crosslinked and entirely aromatic, resulting in robust material properties. The synthesis involves applying a prepolymer of this compound and p,p(1)-biphenol onto the desired substrate. Subsequent heat treatment triggers copolymerization, forming the polyaryloxysilane structure in situ. [] This approach is particularly beneficial for coating metals, ceramics, glass, and other materials that can withstand the high curing temperatures required for this process. []

Q3: Are there any alternative synthesis routes for compounds related to this compound?

A4: While the provided research doesn't delve into alternative synthesis routes for this compound itself, it explores the reaction of sodium with phenoxybromosilanes. [] This study aimed to find parallels with the reactions of phenoxychlorosilanes. Interestingly, the products obtained differed from those observed in the phenoxychlorosilane reactions. [] Instead of yielding similar compounds, reacting phenoxybromosilanes with sodium produced this compound, sodium bromide, free silicon, sodium phenolate, and compounds containing Si-Si bonds. [] This discrepancy led to the proposition of a new reaction mechanism for this specific reaction. [] Furthermore, the research describes a novel analytical method for simultaneously determining all components within the insoluble residue of this reaction, showcasing an advancement in analytical techniques for this chemical family. []

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